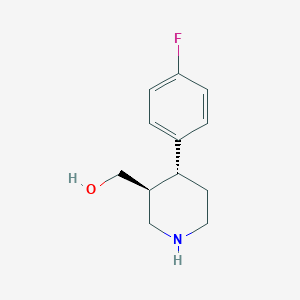

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOPBHBOBJYXTD-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925050 | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125224-43-3 | |

| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known by synonyms such as N-Desmethylparoxol and Paroxetine Impurity I, is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), positions it as a critical reference standard in the quality control of Paroxetine formulations.[1][2] Beyond its role as an impurity, this compound serves as a valuable synthetic intermediate for creating novel pharmacologically active agents targeting the central nervous system (CNS).[1][3] Notably, it has been investigated for its potential neuroprotective effects, primarily through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[3] This guide provides a comprehensive overview of its synthesis, characterization, and known biological activities, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 125224-43-3 | [3][4][5] |

| Molecular Formula | C₁₂H₁₆FNO | [4][5] |

| Molecular Weight | 209.26 g/mol | [3][4][5] |

| Appearance | Solid | [6] |

| Purity | ≥95% | [7] |

| Boiling Point | 327.2 °C at 760 mmHg | [5] |

| Flash Point | 151.7 °C | [5] |

| Density | 1.104 g/cm³ | [5] |

| Refractive Index | 1.514 | [5] |

| InChI Key | IBOPBHBOBJYXTD-JQWIXIFHSA-N | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A representative synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

This protocol is based on a reported synthetic route.[8]

Step 1: Mesylation of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

-

To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine in a suitable solvent, add triethylamine.

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add methanesulfonyl chloride to the cooled mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the mesitylated intermediate.

Step 2: Carbamate Formation

-

Dissolve the mesitylated intermediate from Step 1 in toluene.

-

Cool the solution to 5-10 °C.

-

Add triethylamine dropwise, followed by the addition of phenyl chloroformate.[8]

-

Allow the reaction to warm to room temperature and stir for 12-13 hours.[8]

-

Monitor the reaction by TLC using a mobile phase of Dichloromethane:Methanol (9:1).[8]

-

Once the reaction is complete, quench it by adding a potassium carbonate solution.[8]

-

Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure to obtain the carbamate intermediate.[8]

Step 3: Hydrolysis to this compound

-

Subject the carbamate intermediate from Step 2 to basic hydrolysis using a suitable base (e.g., potassium hydroxide) in an appropriate solvent.

-

Monitor the reaction for the disappearance of the carbamate.

-

Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using column chromatography.

Protocol for Column Chromatography Purification:

-

Stationary Phase: Silica gel (60-120 mesh) is a common choice for the purification of polar compounds.[9][10]

-

Column Packing: The silica gel can be packed as a slurry in the chosen eluent to ensure a homogenous column bed.

-

Eluent Selection: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically used. The optimal solvent system should be determined by TLC analysis.

-

Loading: The crude product is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent and loaded onto the column.

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the fluorophenyl group, the piperidine ring protons, and the hydroxymethyl group protons would be expected. The chemical shifts and coupling constants would be consistent with the (3S,4R) stereochemistry. |

| ¹³C NMR (CDCl₃) | Resonances for all 12 carbon atoms, including the distinct signals for the fluorinated aromatic ring, the piperidine ring carbons, and the hydroxymethyl carbon. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.1, consistent with the molecular formula C₁₂H₁₆FNO. |

| HPLC | Purity assessment would show a major peak corresponding to the target compound, with the retention time dependent on the specific column and mobile phase used. |

Biological Activity and Mechanism of Action

This compound is recognized for its potential as a neuroprotective agent, primarily acting as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a key factor in neuronal cell death associated with various neurological disorders.

Caption: Proposed mechanism of neuroprotection via NMDA receptor antagonism.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the NMDA receptor antagonist activity and neuroprotective effects of this compound. Specific quantitative data for this compound is not currently available in the public domain.

4.1.1. NMDA Receptor Binding Assay ([³H]MK-801 Competitive Binding)

This assay determines the affinity of the test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

-

Incubation: Incubate the membranes with a fixed concentration of [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound. The incubation should be carried out in the presence of saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.[1][11]

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀ value). The Ki value can then be calculated using the Cheng-Prusoff equation.

4.1.2. In Vitro Neuroprotection Assay (MPP⁺ Induced Toxicity)

This cell-based assay evaluates the ability of the compound to protect neurons from a specific neurotoxin.

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of this compound for a specified period.

-

Toxin Exposure: Induce neurotoxicity by exposing the cells to 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxin that selectively damages dopaminergic neurons.[12][13]

-

Viability Assessment: After the incubation period with MPP⁺, assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[12]

-

Data Analysis: Determine the concentration of the test compound that provides 50% protection against MPP⁺-induced cell death (EC₅₀ value).

Caption: General experimental workflows for biological evaluation.

Conclusion

This compound is a compound of considerable interest due to its dual role as a critical impurity of the antidepressant Paroxetine and as a versatile building block for the synthesis of novel CNS-active molecules. Its potential as a neuroprotective agent, likely mediated through NMDA receptor antagonism, warrants further investigation. The synthetic and analytical protocols provided in this guide offer a foundation for researchers to produce and evaluate this compound. Future studies should focus on obtaining precise quantitative data on its biological activity and further elucidating its mechanism of action to fully understand its therapeutic potential.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 125224-43-3 | Benchchem [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. molbase.com [molbase.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. 125224-43-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Chromatography [chem.rochester.edu]

- 11. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MPP⁺ Neuronal Cell Death Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

Physicochemical Properties of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is a chiral piperidine derivative of significant interest in medicinal chemistry and neuroscience research.[1] It serves as a critical synthetic intermediate and a versatile molecular scaffold for the development of novel pharmacologically active agents.[1] Notably, it is also recognized as a potential impurity in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its application in drug design and development.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₁₂H₁₆FNO | - | [1][4][5][6] |

| Molecular Weight | 209.26 | g/mol | [1][4][5] |

| Melting Point | 138 | °C | [2] |

| Boiling Point | 327.2 | °C at 760 mmHg | [4][5][7] |

| Density | 1.104 | g/cm³ | [4][7] |

| Flash Point | 151.7 | °C | [4] |

| LogP | 1.8399 | - | [4] |

| Refractive Index | 1.514 | - | [4] |

| Vapor Pressure | 0 | mmHg at 25°C | [4] |

| PSA (Polar Surface Area) | 32.26 | Ų | [4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Capillary tubes (sealed at one end)[8]

-

Mortar and pestle[8]

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[8]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the material into the sealed end. The tube is then tapped gently to compact the sample.[10]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[11]

-

Heating and Observation: The sample is heated at a controlled rate.[11] An initial rapid heating can be performed to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[10]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. The melting point is reported as this range.[8]

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental to its formulation and delivery.[12][13]

Apparatus:

-

Small test tubes[12]

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, methanol, DMSO, acetone).

-

Sample Preparation: A known mass of this compound (e.g., 1-5 mg) is accurately weighed and placed into a test tube.[12]

-

Solvent Addition: A measured volume of the selected solvent is added to the test tube in small increments.[12]

-

Mixing: After each addition of solvent, the test tube is vigorously agitated using a vortex mixer to facilitate dissolution.[12]

-

Observation: The mixture is visually inspected for the presence of undissolved solid. The process of solvent addition and mixing is continued until the solid is completely dissolved.

-

Quantification: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L). For sparingly soluble compounds, analytical techniques such as HPLC or UV-Vis spectroscopy may be required to accurately determine the concentration of the dissolved compound in a saturated solution.

pKa Determination

The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pHs.

Apparatus:

Procedure (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. Alternatively, spectrophotometric or NMR methods can be employed.[14][15][16][17]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[18]

Apparatus:

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure (Shake-Flask Method): [18][19]

-

Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4, to determine LogD) are mutually saturated by shaking them together and allowing the phases to separate.[20]

-

Compound Distribution: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[20]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid in the separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.[20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[18] High-performance liquid chromatography (HPLC) based methods can also be used for a more rapid estimation of LogP.[18][19][21]

Visualizations

Biological Context: Serotonin Reuptake Inhibition

As an impurity in Paroxetine, this compound is relevant to the study of selective serotonin reuptake inhibitors (SSRIs). The following diagram illustrates the general mechanism of action of SSRIs.

Caption: General mechanism of Selective Serotonin Reuptake Inhibitors (SSRIs).

Experimental Workflow: Melting Point Determination

The following diagram outlines the logical steps involved in determining the melting point of a solid compound.

Caption: Workflow for experimental determination of melting point.

References

- 1. This compound | 125224-43-3 | Benchchem [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|125224-43-3 - MOLBASE Encyclopedia [m.molbase.com]

- 5. americanelements.com [americanelements.com]

- 6. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- [cymitquimica.com]

- 7. CAS#:125224-43-3 | this compound | Chemsrc [chemsrc.com]

- 8. scribd.com [scribd.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. westlab.com [westlab.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. acdlabs.com [acdlabs.com]

- 19. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. agilent.com [agilent.com]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Spectroscopic and Synthetic Insights into N-Desmethylparoxol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Paroxetine is a widely prescribed antidepressant that undergoes extensive metabolism in the body. While the primary metabolic pathways involve oxidation and methylation, the formation of N-demethylated metabolites can occur for many piperidine-containing pharmaceuticals. N-Desmethylparoxol, systematically named (3S,4R)-3-((benzo[d][1]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine, represents a key potential metabolite. Accurate spectroscopic data are essential for its unequivocal identification in biological matrices and for its quantification as a reference standard. Due to the absence of published experimental NMR data, this guide provides predicted spectroscopic data and relevant synthetic methodologies.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational prediction methods offer a reliable alternative for estimating ¹H and ¹³C NMR chemical shifts. The following tables summarize the predicted NMR data for N-Desmethylparoxol. These predictions are based on established algorithms that analyze the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data for N-Desmethylparoxol

| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2ax | 3.20 - 3.40 | ddd | ~12, 12, 4 |

| H-2eq | 2.80 - 3.00 | dt | ~12, 4 |

| H-3 | 2.40 - 2.60 | m | - |

| H-4 | 2.90 - 3.10 | dt | ~12, 4 |

| H-5ax | 1.80 - 2.00 | qd | ~12, 4 |

| H-5eq | 2.00 - 2.20 | m | - |

| H-6ax | 3.00 - 3.20 | ddd | ~12, 12, 4 |

| H-6eq | 2.60 - 2.80 | dt | ~12, 4 |

| H-7a | 3.90 - 4.10 | dd | ~9, 6 |

| H-7b | 3.80 - 4.00 | dd | ~9, 7 |

| Ar-H (Fluorophenyl) | 7.10 - 7.30 | m | - |

| Ar-H (Fluorophenyl) | 6.90 - 7.10 | t | ~9 |

| Ar-H (Benzodioxole) | 6.70 - 6.80 | d | ~8 |

| Ar-H (Benzodioxole) | 6.50 - 6.60 | d | ~2 |

| Ar-H (Benzodioxole) | 6.30 - 6.40 | dd | ~8, 2 |

| O-CH₂-O | 5.90 - 6.00 | s | - |

| NH | 1.50 - 2.50 | br s | - |

Table 2: Predicted ¹³C NMR Data for N-Desmethylparoxol

| Atom No. | Predicted Chemical Shift (δ, ppm) |

| C-2 | 47.0 - 49.0 |

| C-3 | 40.0 - 42.0 |

| C-4 | 44.0 - 46.0 |

| C-5 | 29.0 - 31.0 |

| C-6 | 49.0 - 51.0 |

| C-7 | 70.0 - 72.0 |

| C-Ar (Fluorophenyl) | 160.0 - 163.0 (d, J ≈ 245 Hz) |

| C-Ar (Fluorophenyl) | 138.0 - 140.0 (d, J ≈ 3 Hz) |

| C-Ar (Fluorophenyl) | 129.0 - 131.0 (d, J ≈ 8 Hz) |

| C-Ar (Fluorophenyl) | 115.0 - 117.0 (d, J ≈ 21 Hz) |

| C-Ar (Benzodioxole) | 153.0 - 155.0 |

| C-Ar (Benzodioxole) | 148.0 - 150.0 |

| C-Ar (Benzodioxole) | 141.0 - 143.0 |

| C-Ar (Benzodioxole) | 108.0 - 110.0 |

| C-Ar (Benzodioxole) | 105.0 - 107.0 |

| C-Ar (Benzodioxole) | 101.0 - 103.0 |

| O-CH₂-O | 101.0 - 102.0 |

Note: Predicted chemical shifts are estimates and may vary from experimental values. The exact appearance of the spectrum will depend on the solvent and experimental conditions.

Experimental Protocols

While a specific protocol for the synthesis of N-Desmethylparoxol is not documented in readily available literature, a general and effective method for the N-demethylation of N-methylpiperidine derivatives involves the use of 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis. This procedure is widely applicable to a range of N-methylated amines.

Representative N-Demethylation Protocol:

-

Carbamate Formation: To a solution of the N-methylated precursor (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add 1-chloroethyl chloroformate (1.1-1.5 equivalents) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Hydrolysis: Dissolve the crude carbamate intermediate in a protic solvent such as methanol. Heat the solution to reflux for 1-2 hours to effect hydrolysis.

-

Work-up and Purification: After cooling, concentrate the solution under reduced pressure. The resulting crude N-demethylated product can be purified by an appropriate method, such as acid-base extraction followed by crystallization or column chromatography on silica gel.

NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified N-Desmethylparoxol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution and sensitivity.

Structural Relationship Diagram

The following diagram illustrates the structural relationship between a hypothetical N-methylated Paroxetine precursor and its N-desmethylated product, N-Desmethylparoxol.

References

Mass Spectrometry Analysis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor and potential impurity in Paroxetine manufacturing.[1][2] Understanding its mass spectrometric behavior is crucial for identity confirmation, purity assessment, and pharmacokinetic studies.

Compound Profile

This compound is a chiral piperidine derivative with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆FNO | [3][4] |

| Molecular Weight | 209.26 g/mol | [3][4] |

| Exact Mass | 209.1216 | |

| Structure | A piperidine ring substituted with a 4-fluorophenyl group and a hydroxymethyl group. | [1] |

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

While a specific, validated method for this exact compound is not publicly available, a robust LC-MS/MS protocol can be developed based on established methods for similar piperidine derivatives.[5][6][7] The following is a recommended starting point for method development.

Sample Preparation (Protein Precipitation)

This protocol is suitable for extracting the analyte from a biological matrix like human plasma.[5]

-

Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add an appropriate amount of a stock solution of this compound.

-

Internal Standard Addition: Add 10 µL of a working solution of a suitable internal standard (e.g., a deuterated analog of the analyte).

-

Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[5]

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean collection tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.[5]

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., Atlantis C18, 5 µm, 3.9x100 mm)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30°C[7] |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters (Positive Electrospray Ionization)

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and potential fragment ions of this compound. These predictions are based on the compound's structure and common fragmentation patterns of piperidine alkaloids, which often involve the neutral loss of water or other small molecules.[8]

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 210.1 | Protonated parent molecule |

| Fragment 1 | 192.1 | Loss of H₂O (water) from the hydroxymethyl group |

| Fragment 2 | 178.1 | Loss of CH₂O (formaldehyde) from the hydroxymethyl group |

| Fragment 3 | 109.1 | Fragment corresponding to the fluorophenyl group |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from a biological matrix.

Proposed Fragmentation Pathway

This diagram outlines a plausible fragmentation pathway for the protonated molecule of this compound under collision-induced dissociation (CID) in the mass spectrometer.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The proposed LC-MS/MS method, predicted fragmentation patterns, and illustrative workflows offer a robust starting point for researchers and analytical scientists. It is important to note that the provided parameters and fragmentation pathways are illustrative and should be experimentally verified and optimized for the specific instrumentation and analytical requirements of the user. Rigorous method validation is essential for ensuring the accuracy and reliability of quantitative results in regulated environments.

References

- 1. This compound | 125224-43-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. benchchem.com [benchchem.com]

- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alternative-therapies.com [alternative-therapies.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Paroxetine Intermediate ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is a key chiral intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine. The precise three-dimensional arrangement of this molecule, determined by single-crystal X-ray diffraction, is crucial for ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API). This document provides a summary of the available structural information for this intermediate and outlines the general experimental procedures involved in its crystallographic analysis.

While a comprehensive, publicly available crystallographic dataset for this compound is not readily found in open literature or databases, some structural details have been reported. Notably, the hydrochloride salt of this intermediate is known to crystallize in the monoclinic space group P2₁, confirming the (3S,4R) absolute configuration essential for its pharmacological activity.

Physicochemical Properties

A summary of the key physicochemical properties for the free base form of the paroxetine intermediate is provided below.

| Property | Value |

| Chemical Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| CAS Number | 125224-43-3 |

| Appearance | White to off-white solid |

Crystallographic Data Summary

Detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles for this compound or its salts are not fully available in the public domain. However, the reported space group for the hydrochloride salt provides foundational information about its crystal symmetry.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

This information is based on available, albeit limited, public data. A complete crystallographic analysis would provide precise details on atomic coordinates, bond lengths, bond angles, and torsion angles.

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The following sections outline the generalized experimental methodologies for these key stages.

Synthesis of this compound

The synthesis of this paroxetine intermediate can be achieved through various reported routes. A common approach involves the stereoselective reduction of a suitable precursor. One illustrative synthetic pathway is the reduction of an N-protected ester, followed by deprotection.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies. This is often a meticulous process of trial and error, exploring different solvents, temperatures, and crystallization techniques.

General Procedure:

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).

-

Dissolution: The purified compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

-

Slow Cooling: The solution is allowed to cool slowly to room temperature, and then often transferred to a colder environment (e.g., 4 °C) to induce crystallization. Slow cooling promotes the formation of larger, more ordered crystals.

-

Solvent Evaporation: Alternatively, the solvent can be allowed to evaporate slowly from the solution at a constant temperature. This method is useful for compounds that are highly soluble.

-

Vapor Diffusion: In this technique, the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent to remove any surface impurities.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a molecule.

Methodology:

-

Crystal Mounting: A single, well-formed crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution). The initial structural model is then refined to best fit the experimental data.

-

Validation: The final crystal structure is validated to ensure its chemical and geometric sensibility.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound with key atomic numbering.

Caption: Molecular structure of the paroxetine intermediate.

Experimental Workflow

The logical flow from synthesis to final structure determination is depicted in the following workflow diagram.

Caption: Generalized workflow for crystal structure determination.

The Pivotal Role of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in Central Nervous System Receptor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a chiral piperidine derivative that holds a significant position in the landscape of central nervous system (CNS) receptor research. While not a pharmacologically active agent in itself, this compound serves as a crucial and versatile synthetic intermediate for the development of potent and selective ligands targeting a range of CNS receptors and transporters. Its stereochemically defined structure provides a privileged scaffold for medicinal chemists to explore structure-activity relationships (SAR) and design novel therapeutics. This technical guide delves into the core of its role, summarizing its properties, outlining its synthetic utility, and contextualizing its importance in the synthesis of CNS-active compounds.

Introduction

The quest for novel therapeutics targeting the CNS is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the use of well-defined molecular scaffolds that can be systematically modified to achieve desired pharmacological profiles. This compound has emerged as such a scaffold, primarily recognized as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine.[1] Beyond this well-established role, its structural features make it an attractive starting point for the synthesis of ligands for other CNS targets, including sigma receptors, opioid receptors, and other neurotransmitter transporters like those for dopamine.[1]

This guide will provide an in-depth overview of the role of this compound in CNS receptor research, with a focus on its synthetic applications and the pharmacological properties of the compounds derived from it.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆FNO | [1] |

| Molecular Weight | 209.26 g/mol | [1] |

| CAS Number | 125224-43-3 | [1] |

| Appearance | Solid | [1] |

| Chirality | (3S,4R) | [1] |

| Synonyms | N-Desmethylparoxol, (3S,4R)-(-)-4-(4-Fluorophenyl)-3-piperidinemethanol | [1] |

Role as a Synthetic Intermediate

The primary role of this compound in CNS receptor research is that of a versatile building block. Its stereospecificity is crucial for conferring high binding affinity and selectivity in the final active compounds.[1]

Synthesis of Paroxetine

The most prominent application of this compound is in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. The synthesis involves the N-methylation of this compound followed by further chemical modifications.

Scaffold for Novel CNS Ligands

The hydroxymethyl group on the piperidine ring provides a convenient handle for chemical functionalization, allowing for the attachment of various pharmacophores. This has been exploited in the development of ligands for other CNS targets.

While direct binding data for the title compound is unavailable, structurally related analogs based on the 4-phenylpiperidine scaffold have been investigated as inhibitors of the dopamine transporter. These studies often involve the modification of the hydroxymethyl group to introduce moieties that enhance DAT affinity.

The piperidine scaffold is a common feature in ligands for sigma and opioid receptors. Researchers have utilized this compound as a starting material to synthesize novel compounds with potential activity at these receptors, although published data on the direct binding of these derivatives is sparse.[1]

Direct Pharmacological Activity: A Notable Absence of Evidence

Despite its utility as a synthetic building block for pharmacologically active molecules, extensive literature searches reveal a lack of evidence for significant direct pharmacological activity of this compound at CNS receptors. It is often referred to as a pharmacologically inactive metabolite of Paroxetine.[2][3][4] This suggests that the N-methyl group and other structural features of Paroxetine are critical for its high-affinity binding to the serotonin transporter.

The logical relationship can be visualized as follows:

Experimental Protocols: A Focus on Synthesis

Given the compound's role as an intermediate, the relevant experimental protocols are primarily synthetic. The synthesis of Paroxetine from this compound typically involves the following general steps. For specific reaction conditions, including reagents, solvents, and temperatures, researchers should refer to the detailed procedures outlined in the cited literature.

General Experimental Workflow for Paroxetine Synthesis

Conclusion

References

The Cornerstone of a Blockbuster Antidepressant: A Technical Guide to ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, a chiral piperidine derivative, stands as a pivotal molecule in the landscape of modern medicinal chemistry. Its significance is primarily anchored to its role as a key intermediate in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2] This technical guide provides an in-depth exploration of this compound, covering its chemical properties, synthesis, and its ultimate contribution to the pharmacological activity of Paroxetine. While extensive biological and pharmacokinetic data on the intermediate itself are not prevalent in public literature, its stereochemically defined structure is crucial for the high-affinity and selective interaction of the final active pharmaceutical ingredient with its biological target.[3] This document will also delve into the mechanism of action of Paroxetine to illustrate the therapeutic importance derived from this critical chiral building block.

Chemical and Physical Properties

This compound, also known as N-Desmethylparoxol, is a well-characterized organic compound.[3] Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol |

| CAS Number | 125224-43-3 |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| Density | 1.104 g/cm³ |

| Boiling Point | 327.2°C at 760 mmHg |

| Flash Point | 151.7°C |

Synthesis and Manufacturing

The stereospecific synthesis of this compound is a critical step in the manufacturing of Paroxetine, ensuring the correct enantiomeric form for therapeutic efficacy. Several synthetic strategies have been developed, ranging from classical resolution to more advanced asymmetric synthesis and continuous flow processes.

One documented synthetic pathway involves the following key transformations:

-

Mesylation: The precursor, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, is treated with methanesulfonyl chloride to convert the hydroxyl group into a better leaving group, forming a mesityl derivative.

-

Carbamate Formation: The mesityl derivative is then reacted with phenyl chloroformate to yield a carbamate derivative.

-

Hydrolysis: Finally, the carbamate is hydrolyzed to produce this compound.[4]

It is important to note that this compound can also be a process-related impurity in Paroxetine formulations, making its synthesis and characterization crucial for quality control in drug manufacturing.[4][5]

Experimental Protocol Outline: Synthesis from a Mesylate Precursor

The following is a generalized protocol based on literature descriptions.[4] Detailed, optimized protocols are often proprietary to pharmaceutical manufacturers.

Materials:

-

(3S, 4R)-trans-4-(4-fluorophenyl)-3-mesyloxymethyl-1-methyl-piperidine

-

Toluene

-

Triethylamine

-

Phenyl chloroformate

-

Potassium carbonate solution

-

Sodium sulfate

Procedure:

-

A solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-mesyloxymethyl-1-methyl-piperidine in toluene is stirred and cooled to 5-10°C.

-

Triethylamine is added dropwise, followed by the addition of phenyl chloroformate.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-13 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a potassium carbonate solution.

-

The organic layer is separated, dried with sodium sulfate, and the solvent is removed under reduced pressure to yield the carbamate intermediate.

-

The carbamate is then subjected to basic hydrolysis to yield this compound.

Caption: Synthetic pathway from a piperidine precursor to Paroxetine.

Biological Significance and Role in Drug Action

As a synthetic intermediate, this compound is not intended for direct biological activity. Its profound importance lies in providing the precise three-dimensional structure required for the high-affinity binding of Paroxetine to the serotonin transporter (SERT).

Paroxetine is one of the most potent SSRIs, exhibiting a high binding affinity for SERT.[1] This interaction is crucial for its therapeutic effect.

| Compound | Target | Binding Affinity (Kd) |

| Paroxetine | Human Serotonin Transporter (hSERT) | <1 nM |

The Serotonin Reuptake Inhibition Pathway

The therapeutic action of Paroxetine, and thus the significance of its chiral precursor, is best understood by examining the serotonin neurotransmission pathway.

-

Serotonin Release: In the brain, serotonergic neurons release serotonin into the synaptic cleft, where it binds to postsynaptic receptors to transmit signals.

-

Reuptake Mechanism: The serotonin transporter (SERT), located on the presynaptic neuron, is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating the signal.

-

Paroxetine's Mechanism of Action: Paroxetine, synthesized from this compound, competitively inhibits SERT.[6] This blockage of reuptake leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This modulation of serotonin levels is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.

Caption: Mechanism of action of Paroxetine at the synaptic cleft.

Pharmacokinetics of the Final Product: Paroxetine

While pharmacokinetic data for this compound is not available, understanding the pharmacokinetic profile of Paroxetine highlights the properties of the final drug product derived from this intermediate.

Paroxetine is well-absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[7] It has a bioavailability of approximately 50%.[1] The elimination half-life is about 21 hours.[1]

Conclusion

This compound is a quintessential example of a chiral building block that is indispensable in the synthesis of a major pharmaceutical agent. Its value is not in its own biological activity, but in providing the precise stereochemical framework necessary for the high-potency and selectivity of Paroxetine. For researchers and professionals in drug development, the synthesis and control of this intermediate are critical for ensuring the quality, efficacy, and safety of the final antidepressant medication. The study of such chiral intermediates underscores the importance of stereochemistry in modern drug design and manufacturing.

References

- 1. Paroxetine - Wikipedia [en.wikipedia.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. This compound | 125224-43-3 | Benchchem [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

The Biological Activity of N-Desmethylparoxol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Desmethylparoxol is the principal metabolite of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and other psychiatric disorders. The metabolism of paroxetine to N-Desmethylparoxol is primarily mediated by the cytochrome P450 enzyme CYP2D6. A comprehensive review of the available scientific literature indicates that N-Desmethylparoxol is considered to be pharmacologically inactive, or at most, possesses significantly diminished activity compared to its parent compound, paroxetine. Specifically, its potency at inhibiting serotonin uptake is reported to be no more than 1/50th of that of paroxetine. This document provides a detailed overview of the metabolic pathway of paroxetine, the biological activity of N-Desmethylparoxol as reported in the literature, and representative experimental protocols for the characterization of such compounds.

Metabolism of Paroxetine to N-Desmethylparoxol

Paroxetine undergoes extensive first-pass metabolism in the liver, with the primary metabolic pathway being oxidation and methylation. The initial and rate-limiting step in the metabolism of paroxetine is the demethylenation of the methylenedioxy group, a reaction catalyzed predominantly by the polymorphic enzyme CYP2D6. This process leads to the formation of an unstable catechol intermediate, which is then further metabolized. N-Desmethylparoxol is a key product of this metabolic cascade. Due to the saturable nature of CYP2D6, the pharmacokinetics of paroxetine can be non-linear at higher doses. The metabolites of paroxetine are primarily excreted in the urine and feces.

Biological Activity of N-Desmethylparoxol

The primary pharmacological action of paroxetine is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. The biological activity of its metabolites, including N-Desmethylparoxol, has been investigated to determine their contribution to the overall therapeutic effect and side-effect profile of paroxetine.

The scientific literature consistently reports that the metabolites of paroxetine, including N-Desmethylparoxol, are pharmacologically inactive or possess substantially reduced potency compared to the parent drug.[1][2] It has been stated that the metabolites have no more than 1/50th the potency of paroxetine at inhibiting serotonin uptake.[1] This significant decrease in activity suggests that N-Desmethylparoxol does not meaningfully contribute to the therapeutic efficacy of paroxetine.

Quantitative Data

A thorough review of the published scientific literature, including key studies on paroxetine metabolism, did not yield specific quantitative data such as IC50 or Ki values for the binding affinity of N-Desmethylparoxol to the serotonin transporter or other receptors. The available information is qualitative, consistently describing the metabolites as inactive.

Table 1: Quantitative Biological Activity Data for N-Desmethylparoxol

| Target | Assay Type | Species | N-Desmethylparoxol Activity | Paroxetine Activity (for comparison) |

| Serotonin Transporter (SERT) | Data not publicly available | Data not publicly available | Reported to be ≤ 1/50th the potency of paroxetine | High affinity (Ki ≈ 0.1-1 nM) |

| Other Receptors/Transporters | Data not publicly available | Data not publicly available | Generally considered inactive | Low affinity for norepinephrine and dopamine transporters, and muscarinic, adrenergic, and histaminergic receptors. |

Experimental Protocols

The following sections detail representative experimental protocols that would be employed to determine the biological activity of a compound such as N-Desmethylparoxol, focusing on its potential interaction with the serotonin transporter.

In Vitro Serotonin Reuptake Inhibition Assay

This assay is fundamental for determining a compound's potency in inhibiting the serotonin transporter. It typically involves the use of synaptosomes (isolated nerve terminals) or cells expressing the recombinant human serotonin transporter.

-

Tissue Homogenization: Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum or cortex) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Isolation of Synaptosomes: Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes.

-

Resuspension: Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer).

-

Incubation: In a multi-well plate, combine the prepared synaptosomes, a buffer solution, and varying concentrations of the test compound (N-Desmethylparoxol) and a reference compound (paroxetine).

-

Initiation of Uptake: Add a known concentration of radiolabeled serotonin (e.g., [³H]5-HT) to each well to initiate the uptake process. Incubate at 37°C for a short period (e.g., 5-15 minutes).

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50 value). Specific uptake is calculated as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor).

In Vitro Radioligand Binding Assay

This assay measures the affinity of a compound for the serotonin transporter by assessing its ability to displace a radiolabeled ligand that binds specifically to the transporter.

-

Membrane Preparation: Prepare cell membranes from cells expressing the human serotonin transporter or synaptosomes.

-

Competitive Binding: Incubate the membranes with a fixed concentration of a radioligand that binds to SERT (e.g., [³H]citalopram or [³H]paroxetine) and a range of concentrations of the test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand on the filters.

-

Data Analysis: Determine the IC50 value of the test compound. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Safety and handling information for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a chiral piperidine derivative of significant interest in medicinal chemistry and neuroscience research.[1] It serves as a critical synthetic intermediate and a versatile molecular scaffold for the development of novel pharmacologically active agents.[1] This compound is primarily recognized as a key intermediate and a potential impurity in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders.[1][2] Its structural similarity to Paroxetine suggests potential interactions with neurotransmitter systems, making a thorough understanding of its properties, handling, and synthesis crucial for researchers in the field.[1]

This technical guide provides comprehensive safety and handling information, detailed experimental protocols for its synthesis, and an overview of its likely biological context based on its relationship to Paroxetine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 125224-43-3 |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 327.2 °C at 760 mmHg |

| Flash Point | 151.7 °C |

| Density | 1.104 g/cm³ |

| SMILES | OC[C@@H]1CNCC[C@H]1c2ccc(F)cc2 |

| InChI | InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 |

Safety and Handling Information

This section provides a detailed overview of the safety and handling precautions for this compound, based on available Safety Data Sheets (SDS).

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other appropriate protective clothing. |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for handling large quantities. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

| Scenario | Procedure |

| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear. |

| Accidental Release | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. |

Experimental Protocols

The following section details a common synthetic route for this compound, as described in the literature.

Synthesis of this compound

This synthesis involves a two-step process starting from (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.

Step 1: Synthesis of (3S, 4R)-trans-4-((4-fluorophenyl)-1-methylpiperidine)-3-methyl methane Sulfonate

-

To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in dichloromethane (40 ml) at 0-5°C, add triethylamine (14 mmol) dropwise.

-

Following the addition of triethylamine, add methanesulfonyl chloride (11 mmol) dropwise.

-

Stir the reaction mixture for 3-4 hours at 0-5°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Upon completion, add water to the reaction mixture.

-

Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure to yield the mesityl derivative.

Step 2: Synthesis of this compound

-

To a stirred solution of the mesityl derivative from Step 1 (10 mmol) in toluene (30 ml) at 5-10°C, add triethylamine (3 mmol) dropwise.

-

Subsequently, add phenyl chloroformate (12 mmol) dropwise.

-

Allow the reaction temperature to rise to room temperature and stir for 12-13 hours.

-

Monitor the reaction by TLC (dichloromethane:methanol, 9:1).

-

Once the reaction is complete, quench it by adding a potassium carbonate solution.

-

Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting carbamate derivative is then hydrolyzed to yield this compound.

Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are limited. However, its structural similarity to Paroxetine, a potent SSRI, provides a strong basis for its hypothesized mechanism of action.

Hypothesized Mechanism of Action: Serotonin Transporter (SERT) Inhibition

Paroxetine functions by binding to the serotonin transporter (SERT) on the presynaptic neuron, thereby blocking the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Given that this compound is a close structural analog and a direct precursor to Paroxetine, it is highly probable that it also interacts with SERT.

The diagram below illustrates the generally accepted mechanism of action for SSRIs, which is the most likely pathway through which this compound would exert any biological effects related to mood and behavior.

Potential Neuroprotective Effects

Some evidence suggests that this compound may exhibit neuroprotective effects through the antagonism of NMDA receptors.[1] Over-activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases. By blocking these receptors, this compound could potentially mitigate this damage. However, detailed studies confirming the potency and specific signaling cascade of this neuroprotective action are not yet available.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of Paroxetine and its potential as a scaffold for new CNS-active agents. A thorough understanding of its safe handling, synthesis, and likely biological activity is essential for researchers. While direct pharmacological data is sparse, its structural relationship to Paroxetine provides a strong foundation for hypothesizing its interaction with the serotonin transporter. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Paroxetine from ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI), starting from the key intermediate ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. Due to the presence of a reactive secondary amine in the starting material, a three-step synthetic strategy is proposed. This involves the protection of the piperidine nitrogen, followed by etherification with sesamol, and concluding with deprotection to yield the final active pharmaceutical ingredient. Two primary methods for the crucial etherification step are detailed: the Mitsunobu reaction and a two-step mesylation-nucleophilic substitution sequence. This guide includes comprehensive methodologies, tabulated quantitative data for each step, and visualizations of the experimental workflow and the pharmacological mechanism of action of Paroxetine.

Introduction

Paroxetine is a widely prescribed antidepressant used in the treatment of major depressive disorder, obsessive-compulsive disorder, anxiety disorders, and post-traumatic stress disorder.[1] Its therapeutic effect is achieved through the selective inhibition of serotonin reuptake in the brain, which enhances serotonergic neurotransmission.[2] The synthesis of Paroxetine often involves the key chiral intermediate this compound, also known as N-Desmethylparoxol.[3]

The direct etherification of this compound with sesamol is complicated by the presence of the secondary amine in the piperidine ring. This amine can compete with the hydroxyl group in the desired reaction. Therefore, a protection-etherification-deprotection strategy is a chemically robust and reliable approach. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.[4]

This document outlines two effective protocols for the synthesis of Paroxetine from N-Boc-protected this compound, followed by the final deprotection step.

Synthetic Strategy Overview

The overall synthetic pathway from this compound to Paroxetine is depicted below. The process begins with the protection of the secondary amine with a Boc group. The resulting intermediate then undergoes etherification with sesamol via one of two methods. The final step is the removal of the Boc protecting group to afford Paroxetine.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: N-Protection of this compound

Protocol 1.1: N-Boc Protection

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, for example, triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.

| Parameter | Value/Description |

| Starting Material | This compound |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base | Triethylamine or Sodium Bicarbonate |

| Solvent | Dichloromethane (DCM) or Dioxane/Water |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

| Purity | >98% (by HPLC) |

Step 2: Etherification of N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol with Sesamol

Two effective methods for this key transformation are presented below.

Method A: Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of the alcohol to the desired ether with inversion of stereochemistry at the carbinol center.[5]

Protocol 2.A: Mitsunobu Etherification

-

To a solution of N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (1.0 eq) and sesamol (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃) (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[6]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford N-Boc-Paroxetine.

| Parameter | Value/Description |

| Starting Material | N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol |

| Reagents | Sesamol, Triphenylphosphine (PPh₃), DIAD or DEAD |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

| Purity | >97% (by HPLC) |

Method B: Mesylation and Nucleophilic Substitution

This two-step approach involves the activation of the hydroxyl group as a good leaving group (mesylate), followed by nucleophilic substitution by sesamol.

Protocol 2.B.1: Mesylation

-

Dissolve N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (1.0 eq) in anhydrous DCM.

-

Add a non-nucleophilic base such as triethylamine (1.5 eq).

-

Cool the solution to 0 °C.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step.

Protocol 2.B.2: Nucleophilic Substitution

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sesamol (1.2 eq) and a base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, and add water to precipitate the product.

-

Filter the solid and purify by recrystallization or column chromatography to obtain N-Boc-Paroxetine.

| Parameter | Value/Description |

| Starting Material | N-Boc-((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol |

| Reagents | Methanesulfonyl Chloride, Triethylamine, Sesamol, K₂CO₃ |

| Solvent | DCM (Mesylation), DMF (Substitution) |

| Reaction Temperature | 0 °C (Mesylation), 60-80 °C (Substitution) |

| Reaction Time | 1-2 hours (Mesylation), 4-6 hours (Substitution) |

| Typical Overall Yield | 75-90% |

| Purity | >98% (by HPLC) |

Step 3: N-Deprotection of N-Boc-Paroxetine

The final step is the removal of the Boc protecting group to yield Paroxetine.

Protocol 3.1: N-Boc Deprotection

-

Dissolve N-Boc-Paroxetine (1.0 eq) in a suitable solvent like DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane.[7]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Paroxetine.

| Parameter | Value/Description |

| Starting Material | N-Boc-Paroxetine |

| Reagent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane |

| Solvent | Dichloromethane (DCM) or Dioxane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >90% |

| Purity | >99% (by HPLC) |

Mechanism of Action of Paroxetine

Paroxetine functions as a selective serotonin reuptake inhibitor (SSRI). In the central nervous system, serotonin is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors to propagate a signal. The signal is terminated by the reuptake of serotonin back into the presynaptic neuron via the serotonin transporter (SERT). Paroxetine blocks this transporter, leading to an increased concentration of serotonin in the synaptic cleft and enhanced signaling at the postsynaptic neuron.[2]

Caption: Mechanism of action of Paroxetine.

References

- 1. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]

- 2. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]

- 3. This compound | 125224-43-3 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

Asymmetric Synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals